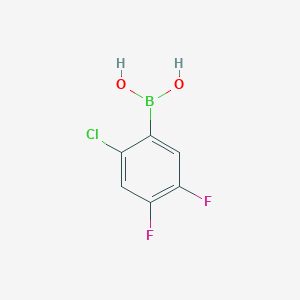

2-Chlor-4,5-difluorphenylboronsäure

Übersicht

Beschreibung

2-Chloro-4,5-difluorobenzoic acid is an important intermediate in medicinal compounds and pesticides . It is also used as a reagent in Suzuki-Miyaura coupling reactions .

Synthesis Analysis

The Suzuki-Miyaura (SM) cross-coupling reaction is a widely applied transition metal catalyzed carbon-carbon bond forming reaction . This reaction is used in the synthesis of 2-Chloro-4,5-difluorophenylboronic acid .Molecular Structure Analysis

The molecular weight of 2-Chloro-4,5-difluorophenylboronic acid is 192.36 . The IUPAC name is 2-chloro-4,5-difluorophenylboronic acid .Chemical Reactions Analysis

2-Chloro-4,5-difluorobenzoic acid is an important intermediate in the synthesis of medicinal compounds and pesticides . It is also used in Suzuki-Miyaura coupling reactions .Physical and Chemical Properties Analysis

2-Chloro-4,5-difluorophenylboronic acid is stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura-Kreuzkupplungsreaktionen

Diese Verbindung wird häufig in Suzuki-Miyaura-Kreuzkupplungsreaktionen eingesetzt . Diese Reaktion ist eine Art palladiumkatalysierter Kreuzkupplungsprozess, der die Bildung von Kohlenstoff-Kohlenstoff-Bindungen durch die Reaktion von Organoborverbindungen mit organischen Halogeniden oder Pseudohalogeniden ermöglicht.

2. Herstellung von selektiven Sphingosinphosphat-Rezeptorantagonisten 2-Chlor-4,5-difluorphenylboronsäure kann zur Herstellung von selektiven Sphingosinphosphat-Rezeptorantagonisten verwendet werden . Diese Antagonisten sind auf dem Gebiet der Immunologie und Neurowissenschaften wichtig.

Endgruppenabdeckung

Diese Verbindung kann zur Endgruppenabdeckung verwendet werden . Dieser Prozess wird häufig in der Polymerchemie verwendet, um eine weitere Polymerisation zu verhindern oder die Eigenschaften der Polymerenden zu modifizieren.

4. Phosphoreszierender Sensor für biologisch mobiles Zink Es kann bei der Entwicklung von phosphoreszierenden Sensoren für biologisch mobiles Zink verwendet werden . Dies ist in der biologischen und medizinischen Forschung wichtig, da Zink eine entscheidende Rolle bei zahlreichen biologischen Prozessen spielt.

Blaugrüne phosphoreszierende OLEDs

this compound kann bei der Herstellung von blaugrünen phosphoreszierenden OLEDs verwendet werden . OLEDs (Organic Light Emitting Diodes) werden häufig in der Displaytechnologie eingesetzt.

Synthese anderer chemischer Verbindungen

Diese Verbindung kann auch als Ausgangsmaterial oder Zwischenprodukt bei der Synthese anderer chemischer Verbindungen verwendet werden . Seine einzigartige Struktur und Reaktivität machen es zu einem wertvollen Werkzeug auf dem Gebiet der synthetischen Chemie.

Wirkmechanismus

- The primary target of 2-Chloro-4,5-difluorophenylboronic acid is the palladium (Pd) metal catalyst in Suzuki–Miyaura (SM) cross-coupling reactions .

- In SM coupling, oxidative addition occurs with electrophilic organic groups, where Pd becomes oxidized by donating electrons to form a new Pd–C bond. However, transmetalation involves nucleophilic organic groups transferred from boron to palladium .

Target of Action

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-Chloro-4,5-difluorophenylboronic acid plays a significant role in biochemical reactions, particularly as a reagent in Suzuki-Miyaura coupling. This reaction is essential for forming carbon-carbon bonds, which are crucial in synthesizing various organic compounds. The compound interacts with palladium catalysts, facilitating the transmetalation process where the boronic acid group transfers to the palladium center . This interaction is vital for the coupling reaction to proceed efficiently.

Cellular Effects

The effects of 2-Chloro-4,5-difluorophenylboronic acid on cellular processes are still under investigation. It is known that boronic acids can influence cell signaling pathways and gene expression. For instance, boronic acids can inhibit proteasomes, leading to altered protein degradation and accumulation of ubiquitinated proteins . This inhibition can affect various cellular functions, including cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, 2-Chloro-4,5-difluorophenylboronic acid exerts its effects through interactions with biomolecules such as enzymes and proteins. The compound can form reversible covalent bonds with active site serine residues in enzymes, leading to enzyme inhibition . This mechanism is similar to how boronic acid-based proteasome inhibitors function, where the boronic acid moiety binds to the catalytic threonine residue of the proteasome, inhibiting its activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 2-Chloro-4,5-difluorophenylboronic acid are crucial factors. The compound is generally stable under standard storage conditions but can degrade over time when exposed to moisture or high temperatures . Long-term studies have shown that the compound’s effects on cellular function can vary, with prolonged exposure potentially leading to increased cellular stress and altered metabolic activity.

Dosage Effects in Animal Models

The effects of 2-Chloro-4,5-difluorophenylboronic acid in animal models depend on the dosage administered. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions. At higher doses, toxic effects such as organ damage and altered physiological functions have been observed . These findings highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

2-Chloro-4,5-difluorophenylboronic acid is involved in metabolic pathways related to its role as a boronic acid derivative. The compound can undergo metabolic transformations, including oxidation and conjugation reactions, facilitated by enzymes such as cytochrome P450 . These metabolic processes can influence the compound’s bioavailability and activity within biological systems.

Transport and Distribution

The transport and distribution of 2-Chloro-4,5-difluorophenylboronic acid within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . Studies have shown that boronic acids can be transported across cell membranes via passive diffusion or active transport mechanisms.

Subcellular Localization

The subcellular localization of 2-Chloro-4,5-difluorophenylboronic acid can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications

Eigenschaften

IUPAC Name |

(2-chloro-4,5-difluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BClF2O2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMGFPOBSXTDFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1Cl)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801916-39-1 | |

| Record name | 2-chloro-4,5-difluorophenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

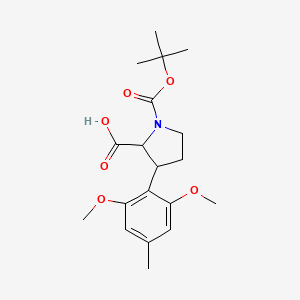

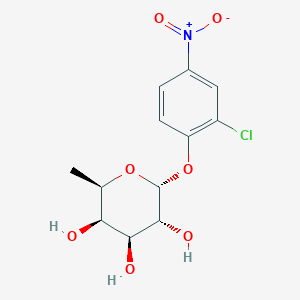

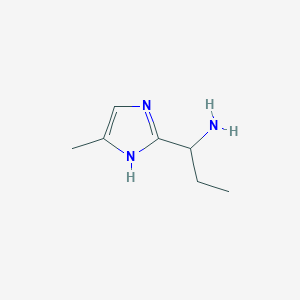

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol hydrochloride](/img/structure/B1469852.png)

![3-Methoxy-4-[2-(1-piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B1469855.png)

![3-[(Pyridin-4-ylmethyl)-amino]-propan-1-ol](/img/structure/B1469857.png)

![[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride](/img/structure/B1469872.png)

![2-isopropyl-5-methyl-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B1469873.png)

![8-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1469874.png)